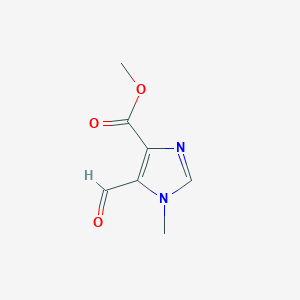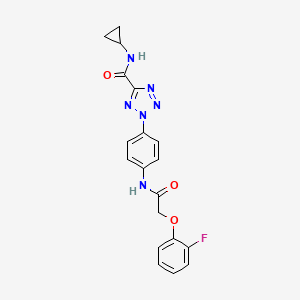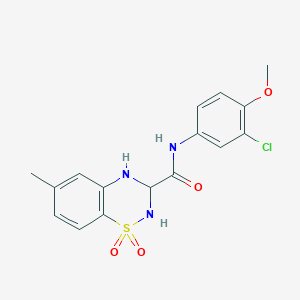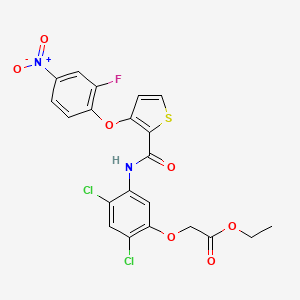
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a relatively new compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring, an oxazolidine ring, and a cyclopentylthio group, which contributes to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-amino acid derivative, cyclization can be induced using reagents such as triphosgene or phosgene in the presence of a base like triethylamine.
-
Introduction of the Cyclopentylthio Group: : The cyclopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting a cyclopentylthiol with an appropriate electrophilic intermediate, such as a halogenated azetidine derivative, under basic conditions.
-
Formation of the Oxazolidine-2,4-dione Ring: : The final step involves the formation of the oxazolidine-2,4-dione ring. This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound, often under acidic or basic catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopentylthio group, where nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
作用机制
The exact mechanism of action of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The azetidine and oxazolidine rings may facilitate binding to biological targets, while the cyclopentylthio group could enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
Azetidine-2-one Derivatives: Known for their biological activities, including antibiotic properties.
Oxazolidinone Derivatives: Used as antibiotics, such as linezolid.
Cyclopentylthio Compounds: Investigated for their potential therapeutic applications.
Uniqueness
3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its combination of structural elements, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its ability to undergo diverse chemical reactions also makes it a versatile compound for further research and development.
属性
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-11-7-19-13(18)15(11)9-5-14(6-9)12(17)8-20-10-3-1-2-4-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNZERGXGYYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)
![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2840297.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2840302.png)
![1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B2840303.png)
![1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid](/img/structure/B2840304.png)

